

# A Comparative Guide to ATX Inhibitors: ATX Inhibitor 27 vs. GLPG1690

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two autotaxin (ATX) inhibitors: **ATX inhibitor 27** and GLPG1690 (ziritaxestat). The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.

## **Introduction to Autotaxin and its Inhibitors**

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a key enzyme that catalyzes the synthesis of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2] The ATX-LPA signaling pathway is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[1][3][4] Consequently, inhibitors of ATX are being actively investigated as potential therapeutics for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc).

This guide focuses on a comparative analysis of two such inhibitors: **ATX inhibitor 27**, a recently developed quinazolinone-based compound, and GLPG1690, a well-characterized inhibitor that has undergone extensive clinical evaluation.

## In Vitro Efficacy and Potency

A direct comparison of the in vitro potency of **ATX inhibitor 27** and GLPG1690 reveals their high affinity for the autotaxin enzyme.



| Compound                   | Target    | IC50 (LPC<br>substrate) | IC50 (hATX)  | Reference |
|----------------------------|-----------|-------------------------|--------------|-----------|
| ATX inhibitor 27           | Autotaxin | 23 nM                   | 13 nM        | [5]       |
| GLPG1690<br>(Ziritaxestat) | Autotaxin | 27 nM                   | Not Reported | [6]       |

## Preclinical and Clinical Efficacy ATX Inhibitor 27

ATX inhibitor 27, also referred to as compound 31, is a potent, non-Zn2+ binding ATX inhibitor. Preclinical studies have demonstrated its ability to cause a sustained reduction of lysophosphatidic acid (LPA) in vivo in rat models. However, detailed quantitative in vivo efficacy data from these studies are not yet publicly available in peer-reviewed literature. The primary source for this compound indicates its potential as a proof-of-concept molecule for further mechanistic studies.

## **GLPG1690 (Ziritaxestat)**

GLPG1690 has been evaluated in several clinical trials for fibrotic diseases, providing a substantial amount of efficacy and safety data.

Phase 2a FLORA Trial: This study assessed the efficacy of 600 mg GLPG1690 once daily for 12 weeks in patients with IPF.

| Parameter                        | GLPG1690 (n=17) | Placebo (n=6) | Reference |
|----------------------------------|-----------------|---------------|-----------|
| Mean Change in FVC from Baseline | +25 mL          | -70 mL        | [7]       |

These initial results suggested that GLPG1690 could stabilize lung function.

Phase 3 ISABELA Trials: Two identically designed Phase 3 trials (ISABELA 1 and 2) were initiated to confirm the efficacy and safety of GLPG1690 in a larger IPF patient population. However, these trials were prematurely terminated. The decision was based on the recommendation of an Independent Data Monitoring Committee, which concluded that the



benefit-risk profile of ziritaxestat no longer supported continuing the studies due to a lack of efficacy and a numerical increase in mortality in the 600 mg ziritaxestat group in one of the studies.[8][9]

| Study                  | Treatment<br>Group     | All-Cause<br>Mortality | Placebo | Reference |
|------------------------|------------------------|------------------------|---------|-----------|
| ISABELA 1              | 600 mg<br>ziritaxestat | 8.0%                   | 6.3%    | [8]       |
| 200 mg<br>ziritaxestat | 4.6%                   | [8]                    |         |           |
| ISABELA 2              | 600 mg<br>ziritaxestat | 9.3%                   | 4.7%    | [8]       |
| 200 mg<br>ziritaxestat | 8.5%                   | [8]                    |         |           |

Phase 2a NOVESA Trial: This trial evaluated the efficacy of 600 mg GLPG1690 once daily for 24 weeks in patients with diffuse cutaneous systemic sclerosis (dcSSc). The primary endpoint was the change from baseline in the modified Rodnan Skin Score (mRSS), a measure of skin thickness.

| Parameter                               | GLPG1690<br>(n=21) | Placebo (n=12) | p-value | Reference |
|-----------------------------------------|--------------------|----------------|---------|-----------|
| Mean Change in<br>mRSS from<br>Baseline | -8.3               | -5.7           | 0.0411  | [10]      |

GLPG1690 demonstrated a statistically significant improvement in skin fibrosis compared to placebo.[10]

# Experimental Protocols In Vitro Autotaxin Inhibition Assay (General Protocol)



This protocol describes a common method for determining the in vitro potency of ATX inhibitors.



Click to download full resolution via product page

In Vitro ATX Inhibition Assay Workflow



#### Methodology:

- Compound Preparation: Serially dilute the test inhibitors (ATX inhibitor 27 or GLPG1690) in an appropriate solvent like DMSO.
- Enzyme and Substrate Preparation: Prepare solutions of human recombinant autotaxin and its substrate, lysophosphatidylcholine (LPC), in an assay buffer.
- Reaction Incubation: Add the diluted inhibitors and the ATX enzyme solution to the wells of a microplate. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the LPC substrate. The
  hydrolysis of LPC by ATX produces choline, which can be detected using a coupled
  enzymatic reaction (e.g., with choline oxidase and horseradish peroxidase in the presence of
  a fluorogenic or chromogenic substrate like Amplex Red).
- Signal Detection: Measure the fluorescent or colorimetric signal using a plate reader.
- Data Analysis: Calculate the percentage of ATX inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

### In Vivo Assessment of LPA Levels (General Protocol)

This protocol outlines a typical workflow for measuring the in vivo efficacy of ATX inhibitors by quantifying plasma LPA levels.





Click to download full resolution via product page

#### In Vivo LPA Level Measurement Workflow

Methodology:



- Animal Dosing: Administer the ATX inhibitor (e.g., ATX inhibitor 27) or a vehicle control to a
  cohort of laboratory animals (typically rats or mice) at a specified dose and route of
  administration.
- Blood Sampling: Collect blood samples at various time points after dosing to assess the pharmacokinetic and pharmacodynamic profile of the inhibitor.
- Plasma Preparation: Process the blood samples to separate the plasma, which contains the circulating LPA.
- Lipid Extraction: Extract the lipids, including LPA, from the plasma samples using an appropriate solvent extraction method.
- LC-MS/MS Analysis: Quantify the levels of specific LPA species in the extracted samples
  using a sensitive and specific analytical method such as Liquid Chromatography-Mass
  Spectrometry (LC-MS/MS).
- Data Analysis: Compare the plasma LPA levels in the inhibitor-treated group to the vehicletreated control group to determine the extent and duration of LPA reduction.

## **Signaling Pathway**

The ATX-LPA signaling pathway is a critical driver of fibrotic and inflammatory processes. ATX inhibitors block this pathway at its origin by preventing the synthesis of LPA.





Click to download full resolution via product page

#### ATX-LPA Signaling Pathway and Point of Inhibition

## Conclusion



ATX inhibitor 27 and GLPG1690 are both potent inhibitors of the autotaxin enzyme. GLPG1690 has demonstrated promising initial efficacy in a Phase 2a trial for systemic sclerosis. However, its development for idiopathic pulmonary fibrosis was halted due to a lack of efficacy and potential safety concerns in Phase 3 trials. This highlights the challenges in translating preclinical and early clinical findings into late-stage clinical success.

For ATX inhibitor 27, the available in vitro data indicates high potency. While in vivo studies have shown a reduction in LPA levels, the lack of detailed, publicly available efficacy data in disease models prevents a direct comparison with the clinical data of GLPG1690 at this time. Further publication of preclinical efficacy studies for ATX inhibitor 27 will be crucial for a more comprehensive assessment of its therapeutic potential relative to other ATX inhibitors. Researchers are encouraged to consult the primary literature for the most up-to-date information on these compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Optimization of a DNA encoded library derived autotaxin inhibitor hit to a potent in vivo LPA lowering quinazolinone compound with a non-zinc binding mode PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galapagos FLORA trial targets IPF | Drug Discovery News [drugdiscoverynews.com]
- 3. Primary endpoint achieved with ziritaxestat in NOVESA trial in systemic sclerosis patients | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 4. biopharmadive.com [biopharmadive.com]
- 5. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. Novel Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis: A Clinical Candidate Discovered Using DNA-Encoded Chemistry X-Chem [x-chemrx.com]



- 8. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 9. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary
   Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]
- To cite this document: BenchChem. [A Comparative Guide to ATX Inhibitors: ATX Inhibitor 27 vs. GLPG1690]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570803#efficacy-comparison-between-atx-inhibitor-27-and-glpg1690]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com